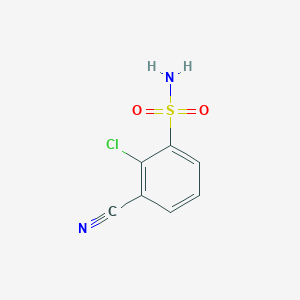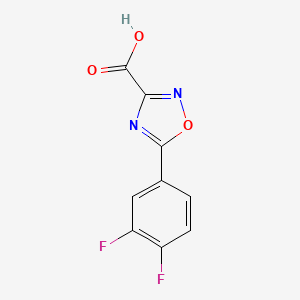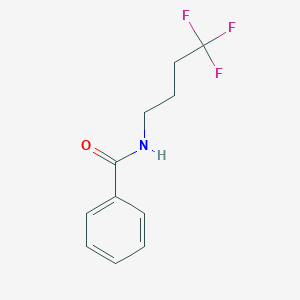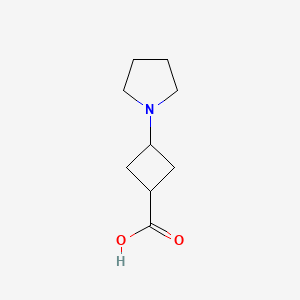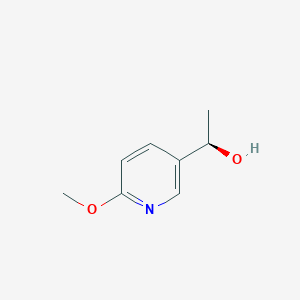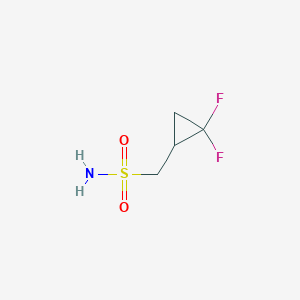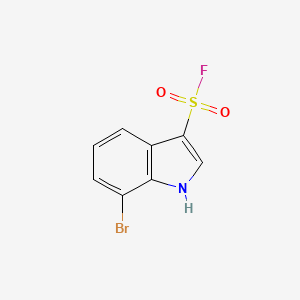
7-bromo-1H-indole-3-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields of scientific research. The compound is characterized by the presence of a bromine atom at the 7th position, a sulfonyl group at the 3rd position, and a fluoride group attached to the sulfonyl group on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-indole-3-sulfonylfluoride typically involves multiple steps One common method starts with the bromination of indole to obtain 7-bromoindoleFinally, the sulfonyl group is converted to a sulfonyl fluoride using appropriate fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. Continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1H-indole-3-sulfonylfluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 7-bromo-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-bromo-1H-indole-3-sulfonylfluoride include other indole derivatives with different substituents, such as:
- 7-Bromo-1H-indole
- 1H-indole-3-sulfonylfluoride
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. The presence of both a bromine atom and a sulfonyl fluoride group makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H5BrFNO2S |
|---|---|
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
7-bromo-1H-indole-3-sulfonyl fluoride |
InChI |
InChI=1S/C8H5BrFNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H |
InChI-Schlüssel |
SDVJRMCEVAJPHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



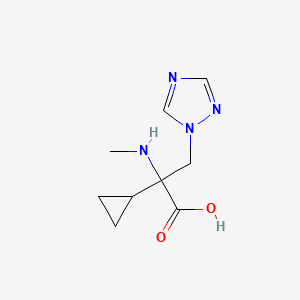
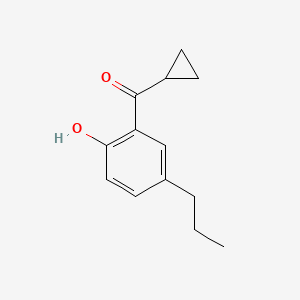

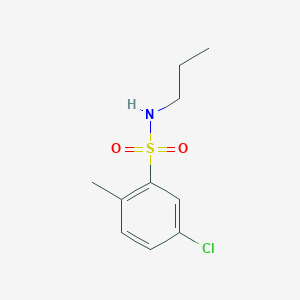
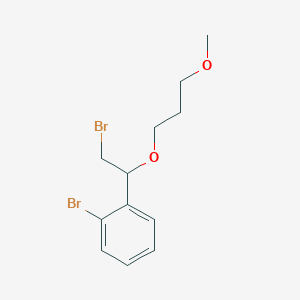
![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)
